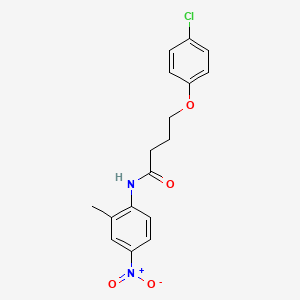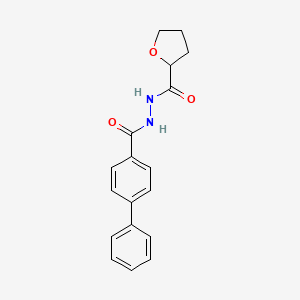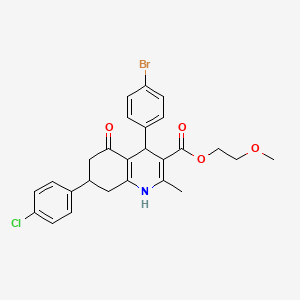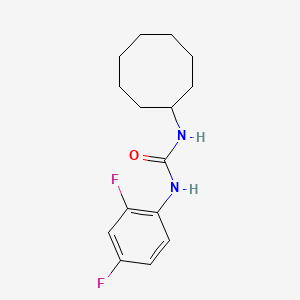
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-chlorophenoxy group and a 2-methyl-4-nitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide typically involves the following steps:
Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butanoic acid under acidic conditions.
Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Reduction: 4-(4-chlorophenoxy)-N-(2-methyl-4-aminophenyl)butanamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-chlorophenoxybutanoic acid and 2-methyl-4-nitroaniline.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of polymers with unique properties.
Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the amide bond may facilitate binding to proteins or other targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(2-methylphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and applications.
4-(4-bromophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide: Substitution of chlorine with bromine may alter its chemical properties and biological activity.
Uniqueness
The presence of both the 4-chlorophenoxy and 2-methyl-4-nitrophenyl groups in 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide makes it unique, potentially offering a combination of properties not found in similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-12-11-14(20(22)23)6-9-16(12)19-17(21)3-2-10-24-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXZIOSNBYADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-](/img/structure/B5215853.png)
![(E)-3-(4-butoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5215865.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5215887.png)


![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
